![molecular formula C9H5BrFNO2 B1415533 6-Bromo-3-cyano-2-fluorophenylacetic acid CAS No. 1806849-07-9](/img/structure/B1415533.png)
6-Bromo-3-cyano-2-fluorophenylacetic acid
Overview
Description
6-Bromo-3-cyano-2-fluorophenylacetic acid (6-BCFPA) is a synthetic organic compound that is used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and methanol. 6-BCFPA is used as a reagent in organic synthesis, and as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a tool in biochemical and physiological research.
Scientific Research Applications
6-Bromo-3-cyano-2-fluorophenylacetic acid is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, and as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a tool in biochemical and physiological research. In particular, 6-Bromo-3-cyano-2-fluorophenylacetic acid has been used to study the mechanism of action of enzymes involved in the synthesis of fatty acids, as well as the biochemical and physiological effects of various drugs on the human body.
Mechanism of Action
The mechanism of action of 6-Bromo-3-cyano-2-fluorophenylacetic acid is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids. Specifically, 6-Bromo-3-cyano-2-fluorophenylacetic acid is believed to inhibit the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This inhibition is thought to be due to the compound's ability to bind to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
6-Bromo-3-cyano-2-fluorophenylacetic acid has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 6-Bromo-3-cyano-2-fluorophenylacetic acid can inhibit the synthesis of fatty acids, as well as reduce the levels of triglycerides in the blood. In addition, 6-Bromo-3-cyano-2-fluorophenylacetic acid has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. It has also been shown to reduce blood pressure and improve cardiovascular health.
Advantages and Limitations for Lab Experiments
The use of 6-Bromo-3-cyano-2-fluorophenylacetic acid in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a relatively stable compound, and it is soluble in a variety of solvents. Furthermore, 6-Bromo-3-cyano-2-fluorophenylacetic acid can be used in a variety of biochemical and physiological experiments. However, there are also some limitations to the use of 6-Bromo-3-cyano-2-fluorophenylacetic acid in laboratory experiments. It is not as effective as some other compounds in inhibiting the synthesis of fatty acids, and it is not as stable as some other compounds.
Future Directions
There are a number of potential future directions for the use of 6-Bromo-3-cyano-2-fluorophenylacetic acid in scientific research. It could be used to study the mechanism of action of other enzymes involved in the synthesis of fatty acids. It could also be used to study the biochemical and physiological effects of different drugs on the human body. In addition, 6-Bromo-3-cyano-2-fluorophenylacetic acid could be used to develop new drugs and agrochemicals. Finally, it could be used to develop new methods for synthesizing organic compounds.
properties
IUPAC Name |
2-(6-bromo-3-cyano-2-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-7-2-1-5(4-12)9(11)6(7)3-8(13)14/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJVDIHOZDTKQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-cyano-2-fluorophenylacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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